(3S)-6,6-dimethoxy-3-methylhex-1-yne

Chiral pool synthesis Enantiomeric excess Asymmetric synthesis

(3S)-6,6-Dimethoxy-3-methylhex-1-yne (CAS 646994-41-4) is a chiral, non-racemic organic compound (C9H16O2, MW 156.22 g/mol) featuring a terminal alkyne at C1, a stereogenic (S)-configured methyl-bearing center at C3, and a dimethyl acetal group at C6. The InChIKey is HFMQFGRWURNKOU-MRVPVSSYSA-N and the isomeric SMILES is C[C@@H](CCC(OC)OC)C#C.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 646994-41-4
Cat. No. B12597876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-6,6-dimethoxy-3-methylhex-1-yne
CAS646994-41-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(CCC(OC)OC)C#C
InChIInChI=1S/C9H16O2/c1-5-8(2)6-7-9(10-3)11-4/h1,8-9H,6-7H2,2-4H3/t8-/m1/s1
InChIKeyHFMQFGRWURNKOU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-6,6-Dimethoxy-3-methylhex-1-yne (CAS 646994-41-4): Chiral Acetylenic Acetal Building Block for Asymmetric Synthesis Procurement


(3S)-6,6-Dimethoxy-3-methylhex-1-yne (CAS 646994-41-4) is a chiral, non-racemic organic compound (C9H16O2, MW 156.22 g/mol) featuring a terminal alkyne at C1, a stereogenic (S)-configured methyl-bearing center at C3, and a dimethyl acetal group at C6 [1]. The InChIKey is HFMQFGRWURNKOU-MRVPVSSYSA-N and the isomeric SMILES is C[C@@H](CCC(OC)OC)C#C [1]. This compound belongs to the class of chiral acetylenic acetal building blocks and is derived from the chiral pool monoterpenoid (S)-citronellal . It is supplied as a research intermediate with confirmed mass spectral characterization in the Wiley Registry of Mass Spectral Data [2].

Why Generic Substitution of (3S)-6,6-Dimethoxy-3-methylhex-1-yne with In-Class Analogs Fails: Stereochemical and Regiochemical Differentiation Evidence


In-class compounds such as the racemic variant (6,6-dimethoxy-3-methylhex-1-yne without stereochemical specification), the positional isomer 7,7-dimethoxyhept-3-yne (CAS 66840-10-6), the des-methyl analog 6,6-dimethoxyhex-1-yne (CAS 94059-92-4), and the reduced alkene (3S)-6,6-dimethoxy-3-methylhex-1-ene (CAS 646994-39-0) cannot be interchangeably substituted for (3S)-6,6-dimethoxy-3-methylhex-1-yne in asymmetric synthetic applications. The (3S) enantiomer provides a pre-defined stereogenic center derived from (S)-citronellal at >99% enantiomeric excess , whereas the racemic or (R)-antipode would yield products with opposite or scrambled stereochemistry. The terminal alkyne enables Sonogashira coupling, click chemistry, and other alkyne-specific transformations that the alkene analog (CAS 646994-39-0) cannot undergo . The C6-acetal position distinguishes this compound from 7,7-dimethoxyhept-3-yne, where the shifted acetal alters the distance between the protected aldehyde and the alkyne, affecting cyclization and macrocyclization outcomes . These differences are functionally consequential and preclude generic substitution.

Quantitative Differentiation Evidence for (3S)-6,6-Dimethoxy-3-methylhex-1-yne (CAS 646994-41-4) Against Closest Analogs


Enantiomeric Excess: (3S)-6,6-Dimethoxy-3-methylhex-1-yne Derived from (S)-Citronellal at >99% ee vs Racemic and (R)-Antipode Analogs

The (3S) stereochemistry of (3S)-6,6-dimethoxy-3-methylhex-1-yne is established via derivation from (S)-citronellal, a chiral pool starting material with an enantiomeric excess exceeding 99% . The chiral methyl-bearing center at C3 serves as a stereochemical handle for further diastereoselective transformations. In the total synthesis of amphidinolide H and G, building block C was prepared from (S)-citronellal (27, >99% ee) through conversion of the carbonyl into an alkyne followed by chemoselective ozonolysis . Racemic 6,6-dimethoxy-3-methylhex-1-yne (no CAS assigned), lacking stereochemical definition, would produce a 1:1 mixture of diastereomers in subsequent asymmetric steps, effectively halving the yield of the desired enantiomer and necessitating chiral separation [1].

Chiral pool synthesis Enantiomeric excess Asymmetric synthesis

Functional Group Orthogonality: Terminal Alkyne + Dimethyl Acetal in (3S)-6,6-Dimethoxy-3-methylhex-1-yne vs Alkene Analog (CAS 646994-39-0)

(3S)-6,6-Dimethoxy-3-methylhex-1-yne contains a terminal alkyne (C≡C-H) and a dimethyl acetal in the same chiral scaffold, enabling orthogonal reactivity [1]. The terminal alkyne participates in Sonogashira cross-coupling, CuAAC click chemistry, and nickel-catalyzed reductive coupling reactions, while the dimethyl acetal serves as a latent aldehyde that can be unmasked under mild acidic conditions [2]. The closest analog, (3S)-6,6-dimethoxy-3-methylhex-1-ene (CAS 646994-39-0, C9H18O2, MW 158.24 g/mol), replaces the alkyne with a terminal alkene, which does not undergo alkyne-specific transformations such as terminal alkyne-azide cycloaddition or Sonogashira coupling . This functional group difference fundamentally alters the reactivity profile and synthetic utility of the two compounds.

Click chemistry Sonogashira coupling Chemoselective transformations

Regiochemical Distinction: C6-Acetal in (3S)-6,6-Dimethoxy-3-methylhex-1-yne vs C7-Acetal in 7,7-Dimethoxyhept-3-yne (CAS 66840-10-6)

(3S)-6,6-dimethoxy-3-methylhex-1-yne positions the dimethyl acetal at C6 with a terminal alkyne at C1 and a chiral methyl at C3, giving a 5-carbon spacer between the alkyne terminus and the acetal-bearing carbon [1]. In contrast, the positional isomer 7,7-dimethoxyhept-3-yne (CAS 66840-10-6, C9H16O2, MW 156.22 g/mol, density 0.9 g/cm³, boiling point 194.8°C at 760 mmHg, flash point 57°C) has a 3-carbon spacer between the internal alkyne and the C7-acetal, lacks a chiral center, and has an internal rather than terminal alkyne . These regiochemical differences produce distinct spatial relationships between functional groups; the C6-acetal/terminal alkyne arrangement in the target compound generates different ring sizes upon intramolecular cyclization compared to the C7-acetal/internal alkyne system [2]. The identical molecular formula (C9H16O2) and molecular weight (156.22 g/mol) of the two isomers makes their differentiation critical for procurement accuracy.

Regiochemistry Cyclization precursors Macrocycle synthesis

Chiral vs Achiral Analog: (3S)-6,6-Dimethoxy-3-methylhex-1-yne vs 6,6-Dimethoxyhex-1-yne (CAS 94059-92-4) for Diastereoselective Synthesis

(3S)-6,6-dimethoxy-3-methylhex-1-yne bears a chiral methyl substituent at C3 that serves as a substrate-controlled stereodirecting group in diastereoselective transformations [1]. The des-methyl analog 6,6-dimethoxyhex-1-yne (CAS 94059-92-4, C8H14O2, MW 142.2 g/mol) lacks this stereogenic center and is achiral . In reactions such as hydroboration, epoxidation, or nucleophilic additions to the alkyne, the chiral C3-methyl group in the target compound can direct facial selectivity for the newly formed stereocenter(s). Literature precedent from related citronellal-derived chiral alkynes demonstrates that the chiral methyl substituent can provide diastereomeric ratios (dr) of up to 98:2 (98% de) in Sharpless epoxidation sequences . The achiral analog cannot provide any substrate-controlled diastereoselection and would require stoichiometric chiral auxiliaries or chiral catalysts to achieve asymmetric induction.

Diastereoselective synthesis Chiral auxiliary Substrate-controlled induction

Analytical Verification: GC-MS Spectral Confirmation of (3S)-6,6-Dimethoxy-3-methylhex-1-yne in Wiley Registry vs Unverified Comparators

(3S)-6,6-dimethoxy-3-methylhex-1-yne has a verified mass spectrum deposited in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, acquired via GC-MS [1]. This provides a reference-quality spectral fingerprint for identity confirmation. The exact mass is 156.11503 g/mol with molecular formula C9H16O2 [1]. While the SpectraBase entry is for the non-stereospecific version (InChIKey HFMQFGRWURNKOU-UHFFFAOYSA-N), the stereospecific (3S)-enantiomer (InChIKey HFMQFGRWURNKOU-MRVPVSSYSA-N) has a distinct stereochemical identifier in PubChem [2]. The calculated physicochemical properties include a polar surface area (PSA) of 18.46 Ų and a LogP of 1.65480 , which are useful for chromatographic method development and purity assessment.

GC-MS Spectral library Identity confirmation

Research and Industrial Application Scenarios Where (3S)-6,6-Dimethoxy-3-methylhex-1-yne Provides Demonstrable Procurement Advantage


Enantioselective Total Synthesis of Macrolide Natural Products Requiring (S)-Configured Chiral Alkyne Building Blocks

In the total synthesis of amphidinolide-class macrolides, the (S)-citronellal-derived chiral alkyne building block serves as a key intermediate where enantiomeric purity is paramount . The >99% ee of the (S)-citronellal starting material propagates through to (3S)-6,6-dimethoxy-3-methylhex-1-yne, enabling subsequent diastereoselective transformations including Sharpless epoxidation with up to 98% de . Substitution with racemic material would produce diastereomeric mixtures requiring chromatographic separation and reducing overall yield, while the (R)-antipode would deliver products with incorrect absolute configuration.

Orthogonal Protecting Group Strategy in Multi-Step Asymmetric Synthesis

(3S)-6,6-dimethoxy-3-methylhex-1-yne enables orthogonal synthetic operations: the terminal alkyne can undergo Sonogashira coupling or CuAAC click chemistry while the dimethyl acetal remains intact as a protected aldehyde, and the acetal can later be unmasked under mild acidic conditions without affecting the alkyne-derived functionality [1]. This orthogonality is not available in the alkene analog (CAS 646994-39-0), which lacks alkyne reactivity . The des-methyl analog (CAS 94059-92-4) shares the functional group combination but cannot provide substrate-controlled asymmetric induction, requiring additional chiral auxiliary or catalyst steps .

Synthesis of Chiral Helicene-Like Compounds via [2+2+2] Cycloisomerization

Chiral acetylenic acetals with defined stereochemistry are established precursors for [2+2+2] cycloisomerization reactions leading to nonracemic helicene-like compounds [2]. The combination of a terminal alkyne, defined (S)-stereochemistry at C3, and a C6-acetal in (3S)-6,6-dimethoxy-3-methylhex-1-yne provides the necessary spatial arrangement of alkyne units for cyclization. The positional isomer 7,7-dimethoxyhept-3-yne (CAS 66840-10-6), with its internal alkyne and different acetal position, would produce structurally distinct cyclization products and lacks the chiral center needed for asymmetric helicene synthesis .

Quality Control and Identity Verification in Procurement of Chiral Acetylenic Intermediates

The availability of a verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 provides a reference standard for identity confirmation upon receipt [3]. With the positional isomer 7,7-dimethoxyhept-3-yne sharing the identical molecular formula (C9H16O2) and exact mass (156.11503 g/mol) , chromatographic retention time or MS fragmentation pattern comparison against the Wiley reference spectrum is essential to rule out isomeric contamination. The calculated LogP of 1.65 and PSA of 18.46 Ų provide additional parameters for HPLC method development in purity assessment .

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